Ethyl docosanoate

Übersicht

Beschreibung

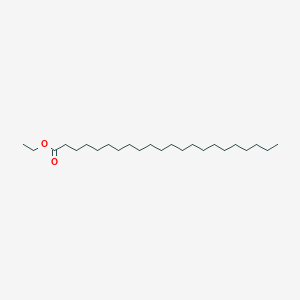

Ethyl docosanoate (ED) is an ester compound with a molecular formula of C22H44O2. It is a colorless liquid with a faint, sweet odor. It is used in a variety of applications, including as an emollient, a surfactant, an emulsifier, a preservative, and a fragrance ingredient. ED has been studied extensively and has been found to have a number of beneficial properties, including anti-inflammatory, antioxidant, and antimicrobial effects. In addition, ED has been found to have potential applications in the areas of medicine, cosmetics, food, and industrial products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications : Ethyl docosahexaenoate (EtDHA) shows promise as a pharmaceutical substance due to its beneficial physiological activities. A study by Shimada et al. (2001) explored the ethyl esterification of docosahexaenoic acid (DHA) using Candida antarctica lipase, achieving significant esterification levels. This process may be useful for producing EtDHA for pharmaceutical purposes (Shimada et al., 2001).

Chemical Composition of Plants : Ethyl docosanoate has been identified in various plants. For example, Afrin Chhanda et al. (2015) isolated dotriacontyl docosanoate from Glinus oppositifolius, a plant with potential medicinal applications (Afrin Chhanda et al., 2015).

Biomedical Research : Research by Chung et al. (2008) developed a sensitive method for analyzing very-long-chain fatty acids like docosanoic acid in human plasma. This method aids in diagnosing hereditary diseases like X-linked adrenoleukodystrophy (Chung et al., 2008).

Neuroprotective Effects : Glozman et al. (1998) found that intraamniotic administration of ethyl docosahexaenoate (Et-DHA) can protect fetal rat brains from ischemic stress. This suggests potential applications in prenatal care to mitigate oxidative damage (Glozman et al., 1998).

Visual Function Improvement : A study by Noguer and Martínez (2010) assessed the effects of DHA ethyl ester on visual function in patients with peroxisome biogenesis disorders, showing potential benefits in maintaining and improving visual acuity (Noguer and Martínez, 2010).

Dietary Influence on Cognitive Functions : Lim and Suzuki (2000) demonstrated that dietary intake of docosahexaenoic acid ethyl ester improves maze-learning ability in mice, suggesting its role in enhancing brain functions and cognitive abilities (Lim and Suzuki, 2000).

Continuous Production for Therapeutic Use : Kuo et al. (2022) developed an ultrasonic packed-bed bioreactor for continuous production of DHA and EPA ethyl esters, used in treating hyperlipidemia. This research signifies advancements in the production methods of these essential fatty acids (Kuo et al., 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZCYLOUIAIZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207813 | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5908-87-2 | |

| Record name | Ethyl docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5908-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3XW559OLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

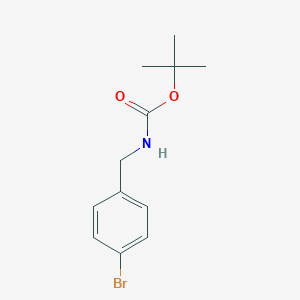

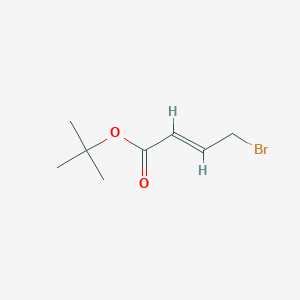

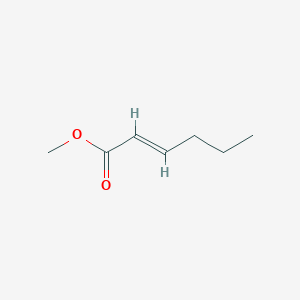

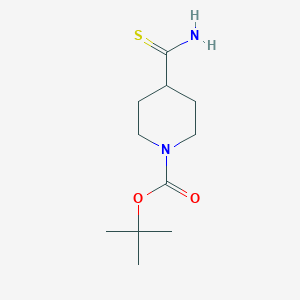

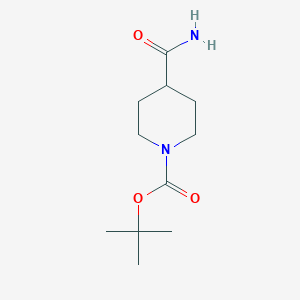

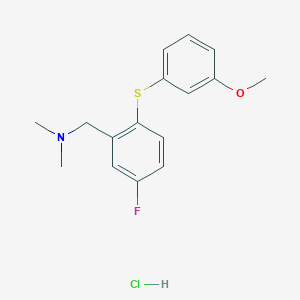

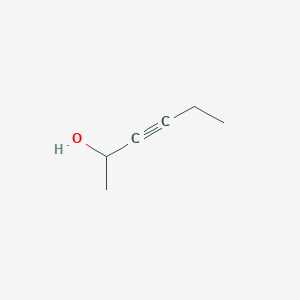

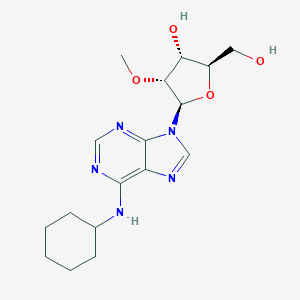

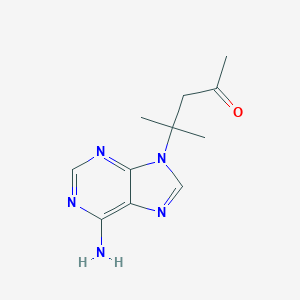

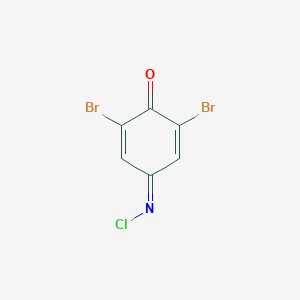

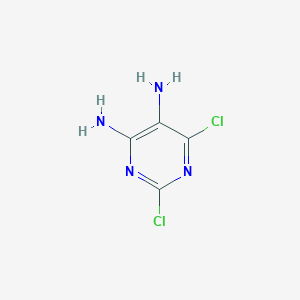

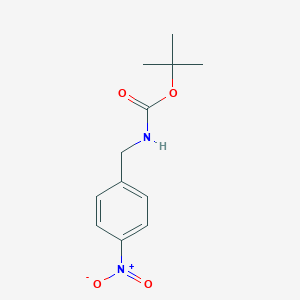

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying ethyl docosanoate in grapes?

A1: Research has identified this compound as a constituent of the grape hybrid Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) cultivated in Serbia. [] This discovery contributes to our understanding of the complex chemical composition of grapes, which ultimately influences their aroma and flavor profiles. While this compound itself may not be a major contributor to the aroma, its presence adds to the overall diversity of volatile compounds found in grapes.

Q2: Has this compound been found in other natural sources?

A2: Yes, beyond grapes, this compound has been isolated from Campanula lactiflora, a flowering plant species. [] This finding highlights the potential widespread occurrence of this fatty acid ester in the plant kingdom. Further research is needed to determine its specific role and significance in different plant species.

Q3: What are the potential applications of this compound?

A3: While specific applications of this compound are not extensively discussed in the provided research papers, its presence in natural sources like grapes and plants suggests potential applications in various fields. For example, it could be investigated for potential uses in:

Q4: How can tritium labeling help understand the chemical behavior of this compound?

A4: While the research doesn't directly involve using tritium-labeled this compound, it does describe utilizing tritium-labeled ethanol to investigate reaction mechanisms. [] This technique could be applied to study this compound's metabolic fate or potential interactions with other molecules. By incorporating tritium, researchers can track the movement and transformation of the compound in various biological or chemical systems, providing valuable insights into its behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)